molecular formula C16H22N4O4 B2865304 1,6-dimethyl-4-{[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one CAS No. 2320422-61-3

1,6-dimethyl-4-{[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one

Cat. No.: B2865304
CAS No.: 2320422-61-3
M. Wt: 334.376
InChI Key: DIYBGIWJUSEZPS-UHFFFAOYSA-N
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Description

The compound 1,6-dimethyl-4-{[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a 1,2-dihydropyridin-2-one core substituted with methyl groups at positions 1 and 4. The 4-position is functionalized with a piperidin-4-yloxy group, which is further modified by a 2-oxoimidazolidine-1-carbonyl moiety.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11-9-13(10-14(21)18(11)2)24-12-3-6-19(7-4-12)16(23)20-8-5-17-15(20)22/h9-10,12H,3-8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYBGIWJUSEZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (referred to as Compound 1l in ), a structurally related molecule with reported physicochemical and spectroscopic data .

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Compound 1l ()
Core Structure 1,2-Dihydropyridin-2-one Tetrahydroimidazo[1,2-a]pyridine
Key Substituents - 1,6-Dimethyl
- 4-(Piperidin-4-yloxy) with 2-oxoimidazolidine-1-carbonyl
- 8-Cyano
- 7-(4-Nitrophenyl)
- 3-Phenethyl
- 5,6-Dicarboxylate esters
Molecular Weight Not reported 51% (purity), exact mass not specified
Melting Point Not reported 243–245°C
Spectroscopic Data Not available 1H/13C NMR, IR, MS, HRMS (ESI) provided
Functional Groups Ether, carbonyl, imidazolidinone Nitro, cyano, ester, phenethyl
Potential Applications Hypothesized enzyme/receptor modulation due to fused N-heterocycles Not specified, but nitro/cyano groups suggest potential as a synthetic intermediate

Key Observations:

Structural Complexity: Both compounds feature fused nitrogen-containing heterocycles, but the target compound’s 1,2-dihydropyridin-2-one core contrasts with Compound 1l’s tetrahydroimidazo[1,2-a]pyridine system. The latter includes additional saturation in the imidazole ring, which may influence conformational flexibility and binding interactions .

Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano in Compound 1l) typically reduce electron density in aromatic systems, affecting reactivity and solubility.

Spectroscopic and Analytical Data :

  • Compound 1l’s well-characterized NMR and HRMS data provide a benchmark for validating structural analogs. The absence of such data for the target compound limits direct comparisons but underscores the need for empirical characterization.

Synthetic Utility: Compound 1l’s ester and nitro groups suggest utility as a synthetic intermediate, while the target compound’s hybrid architecture (pyridinone + imidazolidinone) may position it as a lead compound for drug discovery, pending further evaluation.

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